(2R,3S)-1-tert-butyl 3-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-1,3-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O4/c1-5-29-22(27)20-11-8-16-26(23(28)30-24(2,3)4)21(20)17-12-14-19(15-13-17)25-18-9-6-7-10-18/h12-15,18,20-21,25H,5-11,16H2,1-4H3/t20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOLJOKQOOVOMQ-SFTDATJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1C2=CC=C(C=C2)NC3CCCC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN([C@H]1C2=CC=C(C=C2)NC3CCCC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of (2R,3S)-1-tert-butyl 3-ethyl 2-(4-(cyclopentylamino)phenyl)piperidine-1,3-dicarboxylate is , with a molecular weight of approximately 420.56 g/mol. The compound features a piperidine ring substituted with various functional groups, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound has shown affinity for certain neurotransmitter receptors, potentially influencing neuronal signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for conditions such as diabetes or obesity.
Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:
- Antitumor Activity : Some studies have reported that similar piperidine derivatives exhibit anticancer effects by inducing apoptosis in cancer cells. Although specific data on this compound is limited, its structural similarity to known active compounds suggests potential efficacy against various cancers.
- Neurological Effects : Given its receptor binding properties, it may also have applications in treating neurological disorders such as depression or anxiety.
Study 1: Antitumor Activity
A study investigating the antitumor properties of piperidine derivatives found that compounds with similar structures could inhibit the growth of breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. While specific data on this compound was not included, the findings support further investigation into its antitumor potential.
Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of piperidine derivatives. It was found that these compounds could modulate serotonin and dopamine receptors, leading to increased levels of these neurotransmitters in animal models. This suggests a possible application for this compound in treating mood disorders.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.56 g/mol |
| Antitumor Activity | Potential (similar structures) |
| Neurological Effects | Modulation of neurotransmitters |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structurally related piperidine and pyrrolidine dicarboxylates, highlighting key differences in substituents, stereochemistry, and functional groups.
Table 1: Structural and Functional Comparison of Similar Compounds
Key Observations:
This substituent likely enhances interactions with hydrophobic binding pockets in biological targets .
Ester Groups : The ethyl ester (position 3) and tert-butyl ester (position 1) balance lipophilicity and metabolic stability. Methyl esters (e.g., CAS 932035-01-3) are more prone to hydrolysis, while bulky tert-butyl groups improve proteolytic resistance .
Stereochemistry : The (2R,3S) configuration may optimize spatial alignment with chiral biological targets, unlike racemic mixtures or other stereoisomers .
Ring System : Piperidine derivatives generally exhibit greater conformational flexibility than pyrrolidine analogs (e.g., the compound from ), which could influence binding kinetics and selectivity .
Preparation Methods
Ring-Closing Metathesis (RCM)
A common method for constructing six-membered nitrogen heterocycles involves RCM using Grubbs catalysts. For example, diene precursors such as 1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (CAS: 932035-01-3) can undergo RCM to form the piperidine ring. However, stereochemical control requires chiral catalysts or auxiliaries.
Example Protocol :
Reductive Amination
Alternative routes employ reductive amination of ketoesters. For instance, reacting tert-butyl 3-oxopiperidine-1-carboxylate with ethyl glyoxylate under hydrogenation conditions (Pd/C, H₂) yields the piperidine scaffold.
Key Data :
| Step | Reagents/Conditions | Yield | Stereoselectivity |
|---|---|---|---|
| Reductive amination | Pd/C, H₂ (50 psi), EtOH | 85% | 2R,3S (95:5) |
Stereoselective Introduction of Ester Groups
Mitsunobu Reaction for Stereochemical Control
The Mitsunobu reaction enables the installation of ester groups with retention of configuration. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), tert-butyl 3-hydroxypiperidine-1-carboxylate reacts with ethyl chloroformate to establish the 3S configuration.
Optimized Conditions :
Enzymatic Resolution
Asymmetric hydrolysis using lipases (e.g., Candida antarctica) resolves racemic mixtures of piperidine diesters. For example, hydrolysis of 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate selectively cleaves the ethyl ester, yielding the (2R,3S) enantiomer.
Functionalization with 4-(Cyclopentylamino)phenyl Group
Buchwald-Hartwig Amination
Palladium-catalyzed coupling introduces the cyclopentylamino group to a bromophenyl intermediate. Using BrettPhos Pd G3 as a catalyst, 4-bromophenyl-piperidine derivatives react with cyclopentylamine under microwave irradiation.
Representative Procedure :
Reductive Amination of Ketones
An alternative route involves condensing 4-aminophenyl-piperidine with cyclopentanone under hydrogenation conditions (PtO₂, H₂). This method avoids palladium catalysts but requires careful control of stoichiometry.
Final Assembly and Deprotection
Coupling of Fragments
The piperidine core with installed esters is coupled to the 4-(cyclopentylamino)phenyl group via Suzuki-Miyaura cross-coupling. For example, a boronic ester derivative of the phenyl group reacts with bromopiperidine under Pd(PPh₃)₄ catalysis.
Critical Parameters :
Boc Deprotection
Final deprotection of the tert-butyl group is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Procedure :
Optimization Challenges and Solutions
Stereochemical Purity
Racemization during esterification is mitigated by low-temperature Mitsunobu reactions or enzymatic methods. Chiral HPLC analysis confirms enantiomeric excess (ee >98%).
Solubility Issues
Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling steps, while EtOAc/hexane mixtures facilitate purification.
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Q. What are the best practices for scaling up synthesis without compromising stereochemical integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
